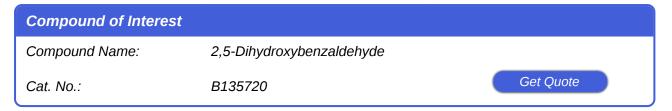




An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2,5-Dihydroxybenzaldehyde** (CAS RN: 1194-98-5), a naturally occurring phenolic aldehyde.[1] This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Physicochemical Data

2,5-Dihydroxybenzaldehyde, also known as Gentisaldehyde, is a yellow to khaki-green crystalline powder.[2] It is recognized as a useful building block in organic synthesis and has been identified as a tyrosine kinase inhibitor.[1][2]

Quantitative Physicochemical Properties

The following table summarizes the key quantitative properties of **2,5-Dihydroxybenzaldehyde**.



Property	Value	Source(s)
Molecular Formula	C7H6O3	[3][4][5]
Molecular Weight	138.12 g/mol	[4][5][6]
Melting Point	97-103 °C	[1][2][6][7]
Boiling Point	~213.5-277 °C (estimated)	[1][2][7]
Density	~1.267-1.409 g/cm³ (estimated)	[2][7][8]
Water Solubility	1.38 x 10 ⁴ mg/L at 25 °C	[1][6]
рКа	8.89 ± 0.18 (Predicted)	[2]
LogP (o/w)	0.54 - 1.2	[1][6]
Vapor Pressure	0.003 mmHg at 25 °C (estimated)	[1][8]
Flash Point	135.1 °C (estimated)	[1][8]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of **2,5- Dihydroxybenzaldehyde**.

- ¹H NMR: Proton NMR spectra are available and provide information on the hydrogen environments in the molecule.[7][9][10]
- ¹³C NMR: Carbon-13 NMR spectra are also available, detailing the carbon framework of the compound.[7][10][11]
- Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the hydroxyl (O-H), aldehyde (C-H and C=O), and aromatic (C=C) functional groups.[7][12][13] Key absorptions are observed in the ranges of 3200-3400 cm⁻¹ (O-H, phenol), 2877 and 2730 cm⁻¹ (C-H, aldehyde), and 1650 cm⁻¹ (C=O, aldehyde).[7]



 UV-Vis Spectroscopy: The UV-Vis spectrum for the related compound 2,5-dihydroxybenzoic acid shows absorption maxima at 214 nm, 236 nm, and 334 nm, which can provide a reference for 2,5-Dihydroxybenzaldehyde.[14]

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and characterization of **2,5-Dihydroxybenzaldehyde**.

Synthesis of 2,5-Dihydroxybenzaldehyde via Microwave Irradiation

This protocol describes a method for the synthesis of **2,5-Dihydroxybenzaldehyde** from a phenol derivative and paraformaldehyde using microwave irradiation.[7][15]

- Reaction Setup: In a suitable vessel, combine the phenol derivative (12 mmol), dry paraformaldehyde (80 mmol), and nanocrystalline MgO (2.5 mmol, 0.1 g).[7][15]
- Microwave Irradiation: Expose the mixture to microwave irradiation at a power of 650 W.[7]
- Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (8:2).[7][15]
- Workup: Upon completion, add 100 mL of 15% (w/w) sulfuric acid to the reaction mixture and heat at 50 °C for 15 minutes.[7][15]
- Extraction: Cool the mixture to room temperature and extract the product with dichloromethane (2 x 50 mL).[7][15]
- Drying and Evaporation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.[7][15]
- Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of n-hexane:ethyl acetate (from 95:5 to 70:30).[7][15]

Determination of Melting Point (Capillary Method)



The melting point is a critical parameter for assessing the purity of a crystalline solid like **2,5-Dihydroxybenzaldehyde**. The following is a generalized protocol using a melting point apparatus.[16][17][18]

- Sample Preparation: Ensure the **2,5-Dihydroxybenzaldehyde** sample is completely dry and in a fine powdered form.[19]
- Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a height of about 1-3 mm.[17][20]
- Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[17][18]
- Rapid Heating (Optional): For an unknown compound, first heat the sample rapidly to determine an approximate melting range. Allow the apparatus to cool before proceeding.[18]
- Slow Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.[17][18]
- Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.[16][18]

Determination of Aqueous Solubility (Shake-Flask Method)

This method is suitable for determining the solubility of substances like **2,5-Dihydroxybenzaldehyde**, which has a solubility greater than 0.01 g/L.[21]

- Preparation: Add an excess amount of solid 2,5-Dihydroxybenzaldehyde to a known volume of purified water in a flask. The presence of undissolved solid is necessary to ensure saturation is reached.[22]
- Equilibration: Seal the flask and agitate it (e.g., using a shaker bath) at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[21][22]



- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated aqueous solution from the excess solid. This can be achieved by temperature-controlled centrifugation or filtration.[21] It is critical to avoid temperature changes during this step.
- Analysis: Accurately measure the concentration of 2,5-Dihydroxybenzaldehyde in the clear, saturated aqueous solution using a validated analytical method, such as HPLC with UV detection.[21]
- Calculation: Express the solubility in appropriate units, such as mg/L or mol/L.

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes related to **2,5-Dihydroxybenzaldehyde**.

Experimental Workflow: Synthesis and Purification

This diagram outlines the general workflow for the synthesis and subsequent purification of **2,5-Dihydroxybenzaldehyde**.



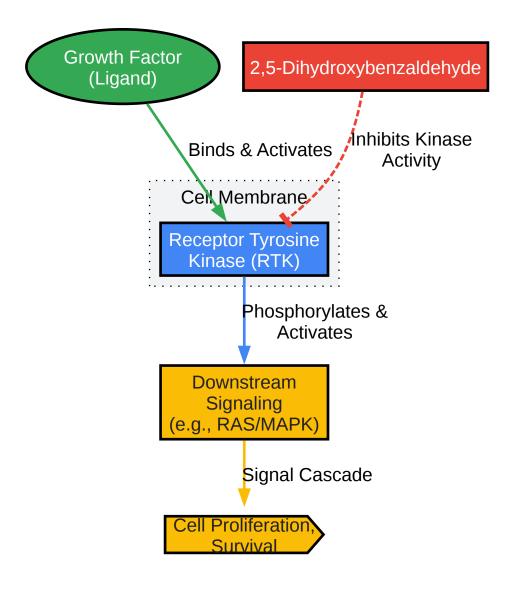
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Workflow for the synthesis and purification of **2,5-Dihydroxybenzaldehyde**.

Signaling Pathway: Tyrosine Kinase Inhibition

As a tyrosine kinase inhibitor, **2,5-Dihydroxybenzaldehyde** can interfere with cellular signaling pathways that are often implicated in cell proliferation and survival. This diagram illustrates a simplified, generic receptor tyrosine kinase (RTK) pathway and the point of inhibition.





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Simplified pathway showing inhibition of Receptor Tyrosine Kinase (RTK) signaling.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dihydroxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b135720#physicochemical-properties-of-2-5-dihydroxybenzaldehyde]

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